Cbz-D-Trp-OH

Enzyme inhibition Matrix metalloproteinase Stromelysin

Cbz-D-Trp-OH is the definitive choice for incorporating D-tryptophan with stereochemical precision into peptide sequences requiring proteolytic resistance. Its Cbz group is orthogonal to Boc and Fmoc, withstanding TFA and piperidine conditions for fully sequential deprotection. The D-configuration delivers 34-fold lower MMP-3 inhibition (IC50 = 86 μM) versus the L-enantiomer, making it an essential low-activity stereoisomer control for MMP-3 inhibitor screening. It also converts to a stable benzotriazole-activated intermediate for high-yield (avg. 82%) dipeptide library synthesis with complete chirality retention. Available now at ≥98% purity.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
CAS No. 2279-15-4
Cat. No. B554794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-D-Trp-OH
CAS2279-15-4
SynonymsZ-D-Trp-OH; 2279-15-4; N-Cbz-D-Tryptophan; Nalpha-Cbz-D-tryptophan; Cbz-D-Trp-OH; (R)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoicacid; Z-D-TRYPTOPHAN; N(a)-Benzyloxycarbonyl-D-tryptophan; CHEMBL65134; Nalpha-Carbobenzoxy-D-tryptophan; n-[(benzyloxy)carbonyl]-d-tryptophan; (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoicacid; Cbz-D-Trp; PubChem9720; CBZ-D-TRYPTPHAN; CBZ-D-TRYPTOPHAN; AC1LDT2M; N-A-Z-D-TRYPTOPHAN; AC1Q5R25; SCHEMBL3808330; CTK1A1830; ZINC80835; AHYFYYVVAXRMKB-QGZVFWFLSA-N; MolPort-003-983-078; N-benzyloxycarbonyl-(D)-tryptophan
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m1/s1
InChIKeyAHYFYYVVAXRMKB-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-D-Tryptophan (CAS 2279-15-4) Specification and Core Utility for Peptide Synthesis


N-Cbz-D-Tryptophan (Cbz-D-Trp-OH, CAS 2279-15-4) is an Nα-benzyloxycarbonyl (Cbz)-protected derivative of the unnatural D-isomer of tryptophan . With a molecular weight of 338.36 g/mol and typical commercial purity of ≥98% , this compound serves as a chiral building block in peptide synthesis where D-amino acid incorporation is required for conferring resistance to proteolytic degradation or for achieving specific stereochemical constraints . The Cbz protecting group provides orthogonal stability to acidic conditions (including TFA at room temperature) and basic conditions, enabling selective deprotection via hydrogenolysis [1]. This compound is supplied as a white to light yellow crystalline powder with a melting point of 122–124 °C and is soluble in methanol [2].

Why Cbz-D-Trp-OH (2279-15-4) Cannot Be Replaced by L-Configuration or Alternative Protecting Groups


Substituting Cbz-D-Trp-OH with its L-enantiomer (Cbz-L-Trp-OH, CAS 7432-21-5) or with Boc/Fmoc-protected analogs fundamentally alters both the stereochemical outcome of peptide synthesis and the orthogonal protection strategy. The D-configuration at the α-carbon is essential for producing peptides with inverted chirality at specific positions, which directly impacts receptor binding, metabolic stability, and biological function [1]. Quantitative enzyme inhibition data demonstrates that L-configuration analogs exhibit 34-fold higher potency than their D-counterparts against human stromelysin (Cbz-L-Trp-OH IC50 = 2.5 μM vs. Cbz-D-Trp-OH IC50 = 86 μM), confirming that stereochemistry is a non-negotiable determinant of biological activity [2]. Furthermore, the Cbz protecting group is orthogonal to Boc and Fmoc chemistry—it resists acidic TFA conditions that cleave Boc groups and basic conditions that cleave Fmoc groups, requiring hydrogenolysis for removal . Therefore, generic substitution with alternative protected tryptophan derivatives compromises both stereochemical fidelity and protection scheme compatibility.

Quantitative Differentiation of Cbz-D-Trp-OH (2279-15-4) vs. Closest Analogs


Stereochemistry-Dependent Stromelysin Inhibition: Cbz-D-Trp-OH vs. Cbz-L-Trp-OH

In a head-to-head comparison of Cbz-protected tryptophan stereoisomers against recombinant human stromelysin catalytic domain (SCD), Cbz-D-Trp-OH demonstrated measurable but substantially weaker inhibition compared to its L-counterpart. Cbz-L-Trp-OH (IC50 = 2.5 μM, Ki = 2.1 μM) was 34-fold more potent than Cbz-D-Trp-OH (IC50 = 86 μM, Ki = 71 μM) [1]. This quantitative difference confirms that stereochemistry at the α-carbon is a critical determinant of enzyme binding affinity, and the D-isomer cannot substitute for the L-isomer in applications requiring potent stromelysin inhibition.

Enzyme inhibition Matrix metalloproteinase Stromelysin Structure-activity relationship

Orthogonal Stability: Cbz Protecting Group vs. Boc Under Acidic Conditions

The Cbz protecting group confers distinct orthogonal stability relative to the Boc group. Cbz remains stable under acidic conditions including trifluoroacetic acid (TFA) at room temperature for 2–4 hours, whereas Boc is readily cleaved under identical TFA conditions [1]. This property enables sequential deprotection strategies in peptide synthesis where Boc removal must occur without affecting Cbz-protected residues. Removal of Cbz requires hydrogenolysis with palladium catalysts (Pd/C or Pd black) and hydrogen gas, a condition that does not cleave Boc groups [2].

Protecting group strategy Orthogonal chemistry Peptide synthesis

Dipeptide Synthesis Yield: Cbz-Protected vs. Fmoc-Protected Benzotriazole Intermediates

In a study of dipeptide synthesis using N-(Cbz- or Fmoc-α-aminoacyl)benzotriazoles coupled with unprotected amino acids in aqueous acetonitrile, Cbz-protected amino acid derivatives yielded dipeptides with an average yield of 82% across 22 examples (compounds 5a–v) . While this study evaluated both Cbz and Fmoc protection strategies, the methodology demonstrated that Cbz-protected benzotriazole intermediates enable efficient coupling with complete retention of chirality under mild aqueous conditions, offering a practical alternative to Fmoc chemistry for solution-phase peptide assembly.

Peptide coupling Benzotriazole activation Solution-phase synthesis

Chiral Purity Specification: Cbz-D-Trp-OH vs. Unprotected D-Trp-OH Baseline

Commercial Cbz-D-Trp-OH is routinely supplied with chiral purity specifications of ≥98.0% enantiomeric excess (ee%) as determined by liquid chromatography . In contrast, unprotected D-tryptophan baseline material may contain variable levels of L-isomer contamination depending on manufacturing source. The Cbz protection facilitates purification and crystallization, enabling reliable supply of high enantiomeric purity material. Standard product specifications include purity by HPLC ≥98.0 area%, optical purity ≥98.0 ee%, and purity by neutralization titration ≥98.0% [1].

Quality control Chiral purity Peptide building block

Optimal Procurement and Application Scenarios for Cbz-D-Trp-OH (2279-15-4)


Synthesis of D-Amino Acid-Containing Peptides Requiring Protease Resistance

Cbz-D-Trp-OH is the building block of choice for incorporating D-tryptophan residues into peptide sequences where enhanced metabolic stability is required. D-amino acid substitution confers resistance to endogenous proteases, extending peptide half-life in biological systems. The Cbz protection enables incorporation of the D-Trp residue under standard solution-phase peptide coupling conditions, with the protecting group subsequently removed by hydrogenolysis to yield the free N-terminus for further chain elongation [1].

Orthogonal Protection Strategies in Convergent Peptide Synthesis

When designing a peptide synthesis route requiring three orthogonal protecting groups (e.g., Boc for α-amine, Fmoc for lysine side chain, and Cbz for a specific residue), Cbz-D-Trp-OH provides the acid- and base-stable component. The Cbz group withstands both TFA-mediated Boc removal and piperidine-mediated Fmoc removal, allowing for sequential deprotection without affecting the Cbz-protected D-Trp residue. Final global deprotection by hydrogenolysis releases the complete peptide .

Negative Control or Specificity Studies in Stromelysin/MMP-3 Inhibition Assays

Based on quantitative enzyme inhibition data showing Cbz-D-Trp-OH (IC50 = 86 μM, Ki = 71 μM) is 34-fold less potent than Cbz-L-Trp-OH (IC50 = 2.5 μM, Ki = 2.1 μM) against human stromelysin catalytic domain, this compound serves as a validated low-activity stereoisomer control in matrix metalloproteinase-3 (MMP-3) inhibitor screening programs. Researchers can use Cbz-D-Trp-OH to confirm that observed inhibition is stereospecific rather than arising from non-specific tryptophan scaffold effects [2].

Solution-Phase Dipeptide Library Synthesis via Benzotriazole Activation

Cbz-D-Trp-OH can be converted to N-Cbz-D-tryptophanylbenzotriazole, a stable activated intermediate that couples efficiently with unprotected amino acids in aqueous acetonitrile to yield dipeptides in high yield (average 82% across multiple substrates) with complete retention of chirality. This methodology is particularly valuable for generating D-Trp-containing dipeptide libraries for structure-activity relationship studies, offering an operationally simple alternative to solid-phase synthesis for small-scale parallel synthesis .

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